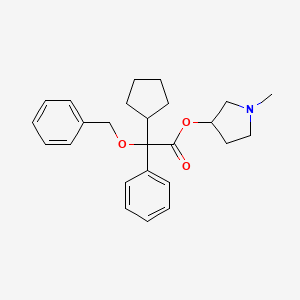
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, a cyclopentyl group, and a phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and a suitable activating agent such as a base or acid catalyst.
Cyclopentyl Group Addition: This can be introduced via Grignard reactions or other organometallic methods.
Phenylacetate Moiety Attachment: This step typically involves esterification reactions using phenylacetic acid and an alcohol derivative of the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and other functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylpyrrolidin-3-ylmethanamine
- 2-(1-Methylpyrrolidin-3-yl)acetic acid
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Uniqueness
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C25H31NO3 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-phenyl-2-phenylmethoxyacetate |
InChI |
InChI=1S/C25H31NO3/c1-26-17-16-23(18-26)29-24(27)25(22-14-8-9-15-22,21-12-6-3-7-13-21)28-19-20-10-4-2-5-11-20/h2-7,10-13,22-23H,8-9,14-19H2,1H3 |
Clé InChI |
SESTXIWOBVRBCJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















